molecular formula C23H23ClN4O4S B2680588 ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate CAS No. 422273-35-6

ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate

Cat. No.: B2680588
CAS No.: 422273-35-6
M. Wt: 486.97
InChI Key: LKISTNZRBOMCLH-UHFFFAOYSA-N
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Description

Ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H23ClN4O4S and its molecular weight is 486.97. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, highlighting various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C24H24ClN3O3S\text{C}_{24}\text{H}_{24}\text{Cl}\text{N}_3\text{O}_3\text{S}

Key Properties

PropertyValue
Molecular Weight453.99 g/mol
LogP5.2131
Polar Surface Area51.902 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Quinazoline derivatives are known for their anticancer properties. Studies have shown that modifications in the quinazoline structure can enhance cytotoxicity against different cancer cell lines, potentially through inhibition of specific kinases involved in cancer progression .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial effects against various bacterial strains, suggesting a potential application in treating infections .
  • Anti-inflammatory Effects : Research indicates that certain piperazine-containing compounds can exhibit anti-inflammatory properties, which may be relevant in the treatment of inflammatory diseases .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as kinases or proteases, which play crucial roles in cell signaling and proliferation.
  • Interference with DNA Synthesis : Similar compounds have been shown to interfere with DNA replication or repair mechanisms, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A study explored the anticancer effects of quinazoline derivatives on human cancer cell lines, demonstrating that certain modifications led to increased cytotoxicity and apoptosis induction .
  • Antimicrobial Screening : Another research effort evaluated the antimicrobial properties of piperazine derivatives, finding significant activity against Gram-positive and Gram-negative bacteria, which supports the potential use of these compounds as antibiotics .
  • Inflammation Models : In vivo studies using animal models showed that piperazine derivatives could reduce inflammation markers significantly, suggesting therapeutic potential in inflammatory diseases .

Properties

CAS No.

422273-35-6

Molecular Formula

C23H23ClN4O4S

Molecular Weight

486.97

IUPAC Name

ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H23ClN4O4S/c1-2-32-23(31)27-11-9-26(10-12-27)20(29)15-7-8-17-19(13-15)25-22(33)28(21(17)30)14-16-5-3-4-6-18(16)24/h3-8,13H,2,9-12,14H2,1H3,(H,25,33)

InChI Key

LKISTNZRBOMCLH-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl

solubility

not available

Origin of Product

United States

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